molecular formula C6H5BrN2O B12959252 1-(2-Bromopyrimidin-4-yl)ethanone

1-(2-Bromopyrimidin-4-yl)ethanone

Cat. No.: B12959252
M. Wt: 201.02 g/mol
InChI Key: YFOXMHMMBHVXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of modern chemical and pharmaceutical research. Their structural motif is present in the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. gsconlinepress.com This inherent biological relevance has spurred extensive investigation into synthetic pyrimidine analogues for a wide range of therapeutic applications. gsconlinepress.comtandfonline.com

In medicinal chemistry, pyrimidine-based compounds have been developed as potent agents against a variety of diseases, including cancer, microbial infections, and inflammatory conditions. gsconlinepress.comgsconlinepress.comorientjchem.org The versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. tandfonline.com Beyond pharmaceuticals, pyrimidine derivatives are also explored in materials science for the development of novel organic materials with specific electronic and optical properties. smolecule.com

Strategic Significance of Halogenated Pyrimidines as Synthetic Intermediates

The introduction of a halogen atom, such as bromine or chlorine, onto the pyrimidine ring dramatically increases its value as a synthetic intermediate. beilstein-journals.org Halogenated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of a wide array of functional groups. beilstein-journals.orgresearchgate.net This reactivity is a key feature that distinguishes them from other heterocyclic systems and makes them invaluable in the construction of complex molecular libraries for drug discovery and other applications. beilstein-journals.org

The presence of a halogen also facilitates participation in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized pyrimidine derivatives that would be difficult to access through other means. rsc.org

Positioning of 1-(2-Bromopyrimidin-4-yl)ethanone within Pyrimidine Synthesis and Derivatization

This compound, with its bromine atom at the 2-position and an acetyl group at the 4-position, is a strategically designed intermediate for pyrimidine derivatization. The bromine atom serves as a versatile leaving group for nucleophilic substitution and a reactive site for cross-coupling reactions. smolecule.com The acetyl group, a ketone, provides another point for chemical modification, allowing for a diverse range of transformations. smolecule.com

This dual functionality makes this compound a valuable precursor for the synthesis of a variety of more complex pyrimidine derivatives. For instance, it can be used to create novel kinase inhibitors for cancer therapy or to develop new materials with tailored properties. nih.gov

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on its application as a building block in organic synthesis. The main objectives include:

Development of novel synthetic methodologies: Exploring new and efficient ways to synthesize the compound itself and to use it in subsequent reactions.

Synthesis of biologically active molecules: Utilizing this compound as a scaffold to create new drug candidates for various diseases. nih.gov

Creation of new functional materials: Employing the compound in the synthesis of materials with specific electronic, optical, or other physical properties. smolecule.com

Structure-activity relationship (SAR) studies: Systematically modifying the structure of derivatives of this compound to understand how changes in its chemical makeup affect its biological activity or material properties.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
CAS Number 2167151-36-0
Physical Form Solid
Storage Temperature 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

1-(2-bromopyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H5BrN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3

InChI Key

YFOXMHMMBHVXSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromopyrimidin 4 Yl Ethanone

Historical Synthetic Approaches

Historically, the synthesis of substituted pyrimidines often relied on classical condensation reactions to build the heterocyclic core, followed by functional group manipulations. While specific historical methods for the direct synthesis of 1-(2-bromopyrimidin-4-yl)ethanone are not extensively documented in early literature, the general principles of pyrimidine (B1678525) chemistry provide a basis for potential routes. These would have likely involved multi-step sequences with potentially harsh reagents and moderate yields.

Modern and Advanced Synthetic Routes

Modern synthetic chemistry offers more refined and efficient pathways to this compound, emphasizing selectivity and yield. These can be divided into two main strategies: building the pyrimidine ring with the desired substituents already in place or modifying a pre-existing pyrimidine ring.

The de novo synthesis of pyrimidines involves the construction of the pyrimidine ring from acyclic precursors. creative-proteomics.com This approach allows for the introduction of desired substituents at specific positions from the outset. The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species. researchgate.net

In the context of this compound, a hypothetical de novo synthesis could involve the reaction of a suitably substituted three-carbon component with an amidine. For instance, a compound containing the acetyl group and a leaving group could be reacted with a bromine-containing amidine derivative. However, this approach is often less common than functionalization of a pre-formed pyrimidine ring due to the ready availability of pyrimidine starting materials.

The fundamental steps of de novo pyrimidine synthesis generally include:

Formation of Carbamoyl (B1232498) Phosphate (B84403): This initial step involves the reaction of glutamine, carbon dioxide, and ATP. creative-proteomics.com

Condensation with Aspartate: Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate. creative-proteomics.com

Ring Closure and Oxidation: Subsequent reactions lead to the formation of the pyrimidine ring, which can then be further modified. creative-proteomics.com

While a powerful tool for creating diverse pyrimidine structures, specific examples of de novo synthesis leading directly to this compound are not prominently featured in the literature, which tends to favor functionalization routes.

A more prevalent strategy for the synthesis of this compound involves the modification of an existing pyrimidine ring. This approach takes advantage of the reactivity of the pyrimidine system and allows for the sequential introduction of the bromo and acetyl functionalities.

Direct bromination of a pyrimidine derivative can be an effective method for introducing a bromine atom onto the ring. The regioselectivity of this reaction is influenced by the existing substituents on the pyrimidine ring. For instance, direct bromination of 1-(pyrimidin-4-yl)ethanone (B1297882) could potentially yield the desired product. Reagents such as N-bromosuccinimide (NBS) or bromine in various solvents are commonly employed for the bromination of heterocyclic compounds. nih.gov The use of a Lewis acid catalyst can sometimes enhance the efficiency of the bromination. nih.gov

ReagentConditionsObservations
N-Bromosuccinimide (NBS)Aprotic solvent (e.g., DMF)Commonly used for bromination of electron-deficient heterocycles. nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Aprotic solvent, optional Lewis acidCan effectively brominate pyrimidine rings. nih.gov

Halogen exchange, or halex reactions, provide another avenue for introducing a bromine atom at the 2-position of the pyrimidine ring. This typically involves starting with a pyrimidine substituted with a different halogen, such as chlorine, at the desired position. The chloro group can then be displaced by a bromide ion.

Alternatively, a hydroxyl group at the 2-position can be converted to a bromine atom. For example, 2-hydroxypyrimidine (B189755) derivatives can be treated with a brominating agent like phosphorus oxybromide (POBr₃) to afford the corresponding 2-bromopyrimidine (B22483).

Halogen-metal exchange reactions are also a powerful tool in heterocyclic chemistry. jst.go.jp A pyrimidine bearing a different halogen, such as iodine, can undergo exchange with an organolithium reagent, followed by quenching with a bromine source to introduce the bromine atom. jst.go.jp

The introduction of the acetyl group at the 4-position of the pyrimidine ring is a key step in several synthetic routes. This can be achieved through various acylation reactions. One common method involves the reaction of a 2-bromopyrimidine derivative with an acetylating agent.

For instance, 2-bromo-4-iodopyrimidine (B1372934) could be subjected to a metal-catalyzed cross-coupling reaction with an acetyl-containing reagent. Palladium-catalyzed reactions are frequently used for this purpose. researchgate.net

Another approach involves a Grignard reaction. A pyrimidyl Grignard reagent can be formed from a halogenated pyrimidine, which then reacts with an acetylating agent. researchgate.net Conversely, a Grignard reagent containing the acetyl group can be reacted with a halogenated pyrimidine. researchgate.net

A Friedel-Crafts-type acylation on the pyrimidine ring is also a possibility, although the electron-deficient nature of the pyrimidine ring can make this challenging.

Reaction TypeReagentsDescription
Cross-CouplingPalladium catalyst, acetylating agentReaction of a halogenated pyrimidine with a suitable acetyl-containing compound. researchgate.net
Grignard ReactionGrignard reagent, acetylating agentFormation of a pyrimidyl Grignard reagent followed by acylation, or reaction of a halogenated pyrimidine with an acetyl-containing Grignard reagent. researchgate.net

Functionalization of Pre-formed Pyrimidine Cores

Optimization of Reaction Parameters and Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst and ligands, the solvent system, and the control of temperature, pressure, and reaction time.

Catalyst Systems and Ligand Design

The introduction of the acetyl group onto the pyrimidine ring can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. The choice of the palladium source and the accompanying ligand is critical for the success of these transformations.

While direct palladium-catalyzed acetylation of a 2,4-dihalopyrimidine precursor at the 4-position to yield this compound is not extensively documented, insights can be drawn from similar reactions on related heterocyclic systems. For instance, palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides has been shown to be highly selective, with the ligand playing a crucial role. nih.gov The development of biarylphosphine ligands has led to improved catalysts for the coupling of electron-deficient heterocyclic substrates. nih.gov

In the context of Suzuki-Miyaura cross-coupling reactions involving dihalogenated N-heteroarenes, the ligand can control the regioselectivity of the coupling. For example, a sterically hindered N-heterocyclic carbene ligand can promote cross-coupling at the C4-position of 2,4-dichloropyridines with high selectivity. researchgate.net Furthermore, the amount of phosphine (B1218219) ligand relative to the palladium catalyst can influence the reaction outcome in Suzuki-Miyaura cross-coupling of dihalogenated pyridines, switching the arylation site-selectivity. acs.org

The following table summarizes catalyst systems and ligands used in the synthesis of related pyrimidine and pyridine (B92270) derivatives, which could be adapted for the synthesis of this compound.

Catalyst PrecursorLigandSubstrate TypeReaction TypeReference
Pd(OAc)₂PPh₃o-haloaryl acetylenic ketonesTandem Amination organic-chemistry.org
Pd₂(dba)₃PPh₃o-haloaryl acetylenic ketonesTandem Amination organic-chemistry.org
Pd(OAc)₂RockPhos (L4)Aryl halidesC-O Cross-Coupling nih.gov
Pd(OAc)₂EtCPhos (L10)2-BromopyrimidineNegishi Coupling nih.gov
Pd/CeO₂Ligand-free2,4-DibromopyridineSuzuki Coupling researchgate.net

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and selectivity of the synthesis. For the synthesis of pyrimidine derivatives, a range of solvents has been explored.

In the synthesis of pyrazolopyranopyrimidines, water has been identified as the optimal solvent in the presence of a ZnFe₂O₄/GA catalyst. researchgate.net The use of aqueous tetrabutyl ammonium (B1175870) bromide (TBAB) as a solvent has been shown to be efficient for the microwave-assisted synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, leading to higher yields compared to other solvents like water, glycol, DMF, THF, and ethanol. jocpr.com

For the bromination of ketones, which is a key step in some synthetic routes to brominated pyrimidine derivatives, the solvent choice is crucial. In the α-bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS) under microwave irradiation, dichloromethane (B109758) was found to be the best solvent, providing excellent selectivity for the monobromo product. lnu.edu.cn

The following table illustrates the effect of different solvents on the synthesis of related pyrimidine derivatives.

ReactionSolventCatalyst/ReagentTemperature (°C)Yield (%)Reference
Pyrazolopyranopyrimidine SynthesisWaterZnFe₂O₄/GA8095 researchgate.net
Pyrazolopyranopyrimidine SynthesisEthanolZnFe₂O₄/GA8085 researchgate.net
Pyrazolopyranopyrimidine SynthesisMethanolZnFe₂O₄/GA8080 researchgate.net
Pyrazolopyranopyrimidine SynthesisAcetonitrile (B52724)ZnFe₂O₄/GA8075 researchgate.net
Pyrazolopyranopyrimidine SynthesisDichloromethaneZnFe₂O₄/GA8060 researchgate.net
Pyrazolopyranopyrimidine SynthesisTolueneZnFe₂O₄/GA8050 researchgate.net
Pyrazolopyranopyrimidine Synthesisn-HexaneZnFe₂O₄/GA8040 researchgate.net
Pyrimido[4,5-d]pyrimidine Synthesisaq. TBABMicrowave (150W)-92 jocpr.com
Pyrimido[4,5-d]pyrimidine SynthesisWaterMicrowave (150W)-70 jocpr.com
Pyrimido[4,5-d]pyrimidine SynthesisGlycolMicrowave (150W)-75 jocpr.com
Pyrimido[4,5-d]pyrimidine SynthesisDMFMicrowave (150W)-80 jocpr.com

Temperature, Pressure, and Time Control

Precise control of temperature, pressure, and reaction time is essential for maximizing the yield and purity of this compound.

The optimal temperature for a reaction can vary significantly depending on the solvent and catalyst system used. For instance, in the synthesis of pyrazolopyranopyrimidines, the highest yield was achieved at 80°C when using water as the solvent. researchgate.net In the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors, the optimal reaction temperature was found to be 30°C. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times. For example, the synthesis of pyrimidine derivatives from ketones and formamide (B127407) can be achieved in good yields under microwave irradiation. researchgate.net Similarly, the acylation of pyrimidine derivatives with acetic anhydride (B1165640) under microwave irradiation resulted in yields of 60-85%. researchgate.net The synthesis of pyrimidine derivatives via a Biginelli reaction under microwave irradiation has also been reported to be efficient. researchgate.net

The following table summarizes the impact of temperature and reaction time on the synthesis of related compounds.

ReactionTemperature (°C)TimeMethodYield (%)Reference
Pyrazolopyranopyrimidine SynthesisRoom Temp.120 minConventional40 researchgate.net
Pyrazolopyranopyrimidine Synthesis40120 minConventional55 researchgate.net
Pyrazolopyranopyrimidine Synthesis60120 minConventional75 researchgate.net
Pyrazolopyranopyrimidine Synthesis80120 minConventional95 researchgate.net
Pyrazolopyranopyrimidine Synthesis100120 minConventional90 researchgate.net
Pyrimido[4,5-d]pyrimidine Synthesis110-120-Conventional- jocpr.com
Pyrimidine Derivative Synthesis-6-20 hrsConventional (Reflux)- rdd.edu.iq
Pyrimidine Derivative Synthesis-0.39-4.00 minMicrowave- rdd.edu.iq

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and enhance safety.

Solvent-Free and Aqueous Methodologies

Solvent-free synthesis, often facilitated by techniques like ball milling or microwave irradiation, offers significant environmental benefits by eliminating the use of volatile organic compounds. researchgate.netui.ac.id The acetylation of nucleosides, a reaction related to the functionalization of the pyrimidine core, has been successfully achieved under solvent-free conditions using molecular sieves as catalysts. thieme-connect.com This method is simple, inexpensive, and environmentally benign. thieme-connect.com

Reactions in aqueous media are also a cornerstone of green chemistry. The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been efficiently carried out in aqueous tetrabutyl ammonium bromide (TBAB) under microwave irradiation. jocpr.com The use of water as a solvent in the synthesis of pyrazolopyranopyrimidines has also been shown to be highly effective. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. cem.com

The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. For instance, the condensation reaction of ketones with hexamethyldisilazane (B44280) and p-toluenesulfonic acid to form pyrimidines is facilitated by microwave heating. researchgate.net Chalcone derivatives, which can be precursors to pyrimidines, have been synthesized in a microwave oven from 1-(2,5-dimethyl-furan-3-yl)-ethanone and aldehydes. researchgate.net Furthermore, a variety of pyrimidine derivatives have been synthesized from chalcones and guanidine (B92328) hydrochloride under microwave irradiation. researchgate.net The synthesis of bi- and tricyclic pyrimidine derivatives has also been accomplished using microwave-assisted reactions. researchgate.net

The following table provides examples of microwave-assisted synthesis of pyrimidine derivatives.

ReactantsProduct TypeSolventTimeYield (%)Reference
Ketones, Hexamethyldisilazane, p-Toluenesulfonic acidPyrimidines--Good researchgate.net
1-(2,5-dimethyl-furan-3-yl)-ethanone, Aldehydes, Guanidine hydrochloridePyrimidine derivativesEthanolic NaOH-- researchgate.net
γ-ketoesters, Aryl aldehydes, (Thio)ureaPyrimidine derivativesPPE-High researchgate.net
Barbituric acid, Aromatic aldehyde, Urea (B33335)/ThioureaPyrimido[4,5-d]pyrimidinesaq. TBABSecondsHigh jocpr.com
Acetyl acetone, Aldehydes, Guanidine hydrochloridePyrimidine derivativesAbsolute Ethanol0.39-4.00 min- rdd.edu.iq

Photocatalytic and Electrocatalytic Approaches

The application of photocatalytic and electrocatalytic methods for the direct synthesis of this compound is not extensively documented in publicly available scientific literature. These techniques represent a frontier in organic chemistry, offering green and efficient alternatives to traditional synthetic routes. beilstein-journals.orgrsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for the site-selective functionalization of heteroarenes, including pyridine and pyrimidine scaffolds. acs.org These methods often operate under mild, transition-metal-free conditions and can facilitate reactions that are otherwise challenging. acs.org For instance, research has demonstrated the photoinduced coupling between saturated heterocycles and sulfonylpyrimidines mediated by organic molecules like benzophenone, avoiding the need for metallic catalysts. acs.org The development of photocatalyst-free, visible-light-promoted C-H functionalization of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, highlights a growing trend towards sustainable and scalable protocols. researchgate.net Such methods are valued for their mild reaction conditions, high regioselectivity, and scalability. researchgate.net

While direct examples for this compound are scarce, the broader progress in photocatalysis for C–H functionalization of pyrimidine derivatives suggests potential future applications. scholarsportal.info These advanced methods could theoretically be adapted to introduce the acetyl group onto a 2-bromopyrimidine core, offering a more atom-economical and environmentally benign pathway compared to classical methods. The development of heterogeneous photocatalysts, which can be easily recycled, further enhances the industrial viability of such processes. chemrxiv.org

Similarly, electrocatalysis provides a reagent-free method for driving chemical transformations using electric potential. It has been applied to the functionalization of various heteroarenes. scholarsportal.info The principles of electrocatalytic synthesis are being explored for complex reactions like the synthesis of urea from N₂ and CO, demonstrating its potential for constructing intricate molecules under ambient conditions. oaepublish.com The application of electrocatalysis to the synthesis of this compound could offer significant advantages in terms of reducing waste and avoiding harsh reagents, though specific methodologies have yet to be reported.

Process Chemistry Considerations and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of this compound involves several process chemistry and scale-up challenges. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the synthetic route.

Key challenges in scaling up the synthesis of substituted heterocycles often include:

Reagent Cost and Availability: The starting materials must be inexpensive and readily available in large quantities.

Reaction Conditions: High temperatures, high pressures, or the use of highly reactive and hazardous reagents are undesirable in large-scale manufacturing. The development of syntheses that operate under milder conditions is a priority. diva-portal.org

Process Safety: Thorough hazard evaluation is necessary to manage potential thermal runaways, gas evolution, or exposure to toxic materials.

Product Isolation and Purification: The purification method must be efficient and scalable. Chromatography, while common in the lab, is often too expensive for large-scale production. Crystallization or distillation are preferred.

Waste Management: Minimizing waste streams and developing environmentally benign processes are critical considerations for sustainable manufacturing.

The development of continuous-flow processes offers a promising solution to many scale-up challenges. chemrxiv.org Flow chemistry can provide better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of hazardous reactions at any given time, and facilitate easier automation and scale-up. Research into scalable methods for producing related covalent organic frameworks (COFs) demonstrates a systematic approach to optimizing reaction parameters like solvent, temperature, and catalyst concentration for large-batch synthesis. ugent.be Adopting such principles would be essential for the efficient and economical industrial production of this compound.

While specific process development reports for this compound are not widely published, the general challenges and strategies applied to other functionalized heterocycles provide a clear roadmap for its potential industrial-scale synthesis.

Chemical Reactivity and Derivatization Pathways of 1 2 Bromopyrimidin 4 Yl Ethanone

Reactivity at the Bromine Substituent

The bromine atom on the 1-(2-Bromopyrimidin-4-yl)ethanone molecule is the primary site for a range of chemical modifications. Its reactivity is significantly influenced by the electron-deficient nature of the pyrimidine (B1678525) ring, which facilitates both nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The pyrimidine ring, being inherently electron-poor, along with the additional electron-withdrawing acetyl group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus promoting the displacement of the bromide ion by various nucleophiles. nih.gov

The substitution of the C2-bromine with nitrogen-based nucleophiles is a widely employed strategy for the synthesis of various amino-pyrimidine derivatives. This reaction typically proceeds by treating this compound with a primary or secondary amine, often in a polar solvent and sometimes with the aid of a base. The reactivity of halopyrimidines with amines is well-documented, with 2-bromopyrimidine (B22483) showing similar reactivity to 2-chloropyrimidine. researchgate.net The synthesis of 2-arylamino-4-aryl-pyrimidines has been described, highlighting the utility of this transformation in medicinal chemistry. nih.gov While direct examples for this compound are specific to proprietary research, the general conditions are applicable. For instance, the amination of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines has been achieved under microwave irradiation. researchgate.net

Table 1: Representative Amination Reaction Conditions for Halopyrimidines

Halopyrimidine SubstrateAmine NucleophileCatalyst/BaseSolventConditionsProduct TypeReference
2-ChloropyrimidineVarious aminesN/AN/AN/A2-Aminopyrimidine (B69317) derivatives researchgate.net
2-BromopyrimidineVarious aminesN/AN/ASimilar to 2-chloropyrimidine2-Aminopyrimidine derivatives researchgate.net
2-Chloro-4,6-dimethylpyrimidineAniline (B41778) derivativesNoneEthanol160 °C, 10 min, Microwave2-Anilinopyrimidine derivatives researchgate.net
2-(5-Bromopyrimidin-2-yl) derivativeCyclobutylpiperazineN/AN/AN/A2-(Piperazin-1-yl)pyrimidine derivative epo.org

The bromine atom can be readily displaced by oxygen (alkoxide) and sulfur (thiolate) nucleophiles to form the corresponding ethers and thioethers. These reactions are typically performed in the presence of a base, which deprotonates the alcohol or thiol to generate the more potent nucleophilic alkoxide or thiolate. Research on related heterocyclic systems, such as the reaction of 2,x-dihalopyridines with phenols, demonstrates the feasibility of such alkoxylation reactions. researchgate.net Similarly, thiolation reactions are common; for example, imidazole-2-thione has been shown to react with substrates like 2-bromoethanol (B42945) in a nucleophilic substitution. rsc.org These precedents suggest that this compound would react analogously with various alcohols and thiols.

The introduction of a cyano group in place of the bromine atom is a valuable transformation, as the resulting nitrile can be further converted into other functional groups like carboxylic acids, amines, or amides. scielo.br While classical methods like the Rosenmund-von Braun reaction exist, modern approaches often utilize palladium catalysis for milder and more functional-group-tolerant conditions. nih.gov The palladium-catalyzed cyanation of (hetero)aryl halides is a well-established and highly reproducible method. nih.govrsc.org Non-toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are commonly used in conjunction with a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. nih.govorganic-chemistry.org This methodology is applicable to a broad range of substrates, including various heteroaryl chlorides and bromides. nih.govresearchgate.net

Table 2: Common Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

Cyanide SourcePalladium CatalystLigandSolventConditionsReference
K₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (2 mol%)dppf (4 mol%)Acetonitrile (B52724)/Water80 °C nih.gov
Zn(CN)₂Pd₂(dba)₃ / dppfdppfN/AHigh Temperature researchgate.net
K₄[Fe(CN)₆]Pd(OAc)₂ (0.1 mol%)None (Ligand-free)DMAC120 °C, 5 h organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are fundamental for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, for which its inventors were awarded the Nobel Prize in Chemistry in 2010. mychemblog.com The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mychemblog.comscirp.org this compound, as a heteroaryl bromide, is an ideal coupling partner for this reaction.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com Numerous studies have demonstrated the successful Suzuki coupling of bromopyrimidines and related heterocycles with a variety of aryl and heteroaryl boronic acids. mdpi.commdpi.comresearchgate.net The reaction conditions are generally mild and tolerant of many functional groups.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

Halopyrimidine SubstrateBoronic AcidPalladium CatalystBaseSolventConditionsYieldReference
5-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-80 °C, 18-22 h60% mdpi.com
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃1,4-Dioxane/H₂O (2:1)100 °C, 15 min, Microwave81% mdpi.com
3-Bromopyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane/H₂O110 °C, 1 h, Microwave74% nih.gov

These findings indicate that this compound can be effectively coupled with a diverse range of boronic acids to generate a library of 2-aryl- or 2-heteroaryl-4-acetylpyrimidines, which are valuable scaffolds in various fields of chemical research.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction can be carried out under mild conditions, often at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, the bromine atom at the C2 position of the pyrimidine ring serves as the halide partner in the Sonogashira coupling. This allows for the introduction of various alkyne-containing substituents at this position, leading to the formation of 2-alkynyl-4-acetylpyrimidines. These products are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and molecules with potential applications in pharmaceuticals and materials science. libretexts.org

The general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 1: General Sonogashira Coupling Reaction

Generated code

Reactivity of the Acetyl (Ketone) Functional Group

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation adjacent to carbonyl)

The methyl group of the 4-acetyl moiety is positioned alpha (α) to the carbonyl group, rendering its protons acidic and susceptible to removal by a base. This deprotonation generates a nucleophilic enolate intermediate, which is central to a variety of α-substitution reactions.

Halogenation: The α-position of ketones can be readily halogenated under acidic conditions. masterorganicchemistry.com The reaction proceeds through an acid-catalyzed enol formation, which is the rate-determining step. libretexts.org The nucleophilic enol then attacks the electrophilic halogen (e.g., Br₂), leading to the α-halogenated product. masterorganicchemistry.comlibretexts.org For this compound, this would yield 2-bromo-1-(2-bromopyrimidin-4-yl)ethanone. This di-bromo product becomes a versatile intermediate for further synthesis, for instance, in the construction of heterocyclic systems like thiazoles via the Hantzsch thiazole (B1198619) synthesis.

Alkylation: The α-alkylation of the acetyl group involves the reaction of the corresponding enolate with an alkyl halide in an SN2-type reaction. libretexts.orgchemistrysteps.com The formation of the enolate requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible deprotonation. chemistrysteps.com This is crucial because weaker bases like hydroxides or alkoxides can lead to reversible enolate formation, creating the possibility of competing self-condensation reactions (e.g., aldol (B89426) condensation). chemistrysteps.com The use of LDA at low temperatures typically favors the formation of the kinetic enolate, which, for unsymmetrical ketones, is the less substituted one. youtube.com In the case of this compound, where there is only one type of α-proton, regioselectivity is not a concern. The resulting alkylated pyrimidine derivatives are valuable in expanding the structural diversity of potential bioactive molecules.

Reaction TypeReagentsProduct TypeKey IntermediateRef.
α-HalogenationBr₂, Acid Catalyst (e.g., HBr, AcOH)2-Bromo-1-(2-bromopyrimidin-4-yl)ethanoneEnol masterorganicchemistry.com
α-Alkylation1. LDA, THF, -78 °C; 2. R-X (Primary Alkyl Halide)1-(2-Bromopyrimidin-4-yl)propan-1-one (for R=CH₃)Enolate libretexts.orgchemistrysteps.com

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the 2-bromo and 4-acetyl substituents. This electronic nature strongly influences its reactivity.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. However, for electron-deficient heterocycles such as pyrimidine, EAS is generally very difficult. The nitrogen atoms deactivate the ring towards electrophilic attack. The presence of two strong electron-withdrawing groups (bromo and acetyl) on the target molecule further deactivates the ring. Therefore, electrophilic aromatic substitution at the C-5 position, the only available carbon on the pyrimidine ring, is not considered a viable reaction pathway under standard conditions.

The pyrimidine ring can participate in pericyclic reactions, including cycloadditions, acting as either a diene or a dienophile. sigmaaldrich.comorganic-chemistry.org

Diels-Alder Reactions: In a [4+2] cycloaddition, or Diels-Alder reaction, the electron-deficient nature of the this compound ring system suggests it could act as a dienophile, reacting with electron-rich dienes. organic-chemistry.org Conversely, in an inverse-electron-demand Diels-Alder reaction, the pyrimidine could function as the 4π component, reacting with electron-rich alkenes or alkynes. Hetero-Diels-Alder reactions, where the pyrimidine ring acts as an azadiene, are also known and provide routes to various fused heterocyclic systems. sigmaaldrich.com While specific examples involving this compound are not prominent, the reaction of related 2(1H)-pyridones with dienophiles demonstrates the potential of such azine systems to participate in these transformations. nih.gov

Photoinduced Reactions: Ultraviolet irradiation can induce photochemical reactions in pyrimidine derivatives. clockss.org These reactions often involve the 5,6-double bond and can include photo-induced additions of nucleophiles like water or alcohols. clockss.org Another possibility is photo-induced coupling, where a pyrimidine ring can be introduced at C(sp³)–H bonds of saturated heterocycles, mediated by a photosensitizer. pearson.com

Under certain conditions, the pyrimidine ring can undergo cleavage and rearrangement, often catalyzed by acids or bases. nih.gov

Dimroth Rearrangement: The Dimroth rearrangement is a common isomerization process in many nitrogen-containing heterocycles, including pyrimidines. nih.govwikipedia.org The reaction typically involves the translocation of endocyclic and exocyclic heteroatoms and proceeds through a ring-opened intermediate. wikipedia.orgucl.ac.uk For instance, 1-substituted 2-iminopyrimidines are known to rearrange to 2-substituted aminopyrimidines. nih.gov The reaction is often facilitated by aqueous basic or acidic conditions. ucl.ac.uk For this compound, nucleophilic attack on the ring could potentially initiate a ring-opening sequence, leading to rearranged products after subsequent recyclization.

Other Ring-Opening Reactions: Nucleophilic attack at an electron-deficient carbon of the pyrimidine ring can lead to the formation of an anionic adduct that subsequently undergoes ring fission. rsc.org The presence of a good leaving group like bromide at the C-2 position, combined with the activating effect of the acetyl group, makes the ring susceptible to such transformations, which can serve as a pathway to structurally diverse acyclic or alternative heterocyclic systems.

Multicomponent and Cascade Reactions Involving this compound

A cascade reaction (or domino reaction) involves two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. nih.gov Multicomponent reactions (MCRs) are related processes where three or more reactants combine in one pot to form a product that incorporates portions of all reactants. nih.gov The structure of this compound, with its multiple reactive sites, makes it an ideal candidate for such efficient synthetic strategies.

For example, acetylpyrimidines are known to participate in acid-catalyzed cyclization reactions with aldehydes to form fused ring systems. researchgate.net A plausible cascade sequence could begin with a nucleophilic substitution at the C-2 position, replacing the bromine atom. The newly introduced functionality could then react with the 4-acetyl group through an intramolecular condensation, leading to the formation of a fused bicyclic heterocycle. Similarly, MCRs involving an amine, an aldehyde, and the acetylpyrimidine core could assemble complex pyrimidine-annulated structures in a single, highly convergent step. bohrium.com For instance, a novel series of pyrano[2,3-d]pyrimidine scaffolds has been synthesized via MCRs utilizing acetylpyrimidine precursors. bohrium.com

Reaction NameReactantsProduct TypeKey FeaturesRef.
Acid-Catalyzed CyclizationAcetylpyrimidine, Salicylic aldehydeEpoxybenzo-oxocino-pyrimidine derivativesOne-step synthesis of fused ring systems researchgate.net
Knoevenagel-Michael Cyclocondensation5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione, Aldehydes, MalononitrilePyrano[2,3-d]pyrimidine derivativesFacile multicomponent reaction for fused heterocycles bohrium.com
Cascade Annulation/Ring-OpeningHydrazone, DienonePyrazolyl pentanoic acids[3+2] annulation followed by nucleophilic ring opening rsc.org

Stereochemical Aspects of Reactions and Chiral Derivatization

Reactions involving this compound can generate new stereocenters, raising important questions of stereocontrol.

Asymmetric Reduction of the Carbonyl Group: The most direct pathway to a chiral derivative is the enantioselective reduction of the prochiral ketone of the acetyl group to a secondary alcohol. wikipedia.org This transformation yields 1-(2-bromopyrimidin-4-yl)ethanol, which contains a new stereocenter. This can be achieved using various catalytic systems. Asymmetric hydrogenation with chiral transition metal catalysts (e.g., Ru-, Rh-, or Ir-based) is a powerful method for producing chiral alcohols with high enantiomeric excess (ee). vulcanchem.com Stoichiometric reductions using chiral borohydride (B1222165) reagents or catalytic reductions with oxazaborolidine systems (Corey-Bakshi-Shibata reduction) are also well-established methods for achieving high enantioselectivity. wikipedia.org

Stereoselective Additions and Cycloadditions: In reactions where new stereocenters are formed, such as cycloadditions or the alkylation of the α-position with a chiral electrophile, diastereoselectivity becomes a key consideration. In a Diels-Alder reaction, for example, the approach of the diene to the dienophile can occur from two different faces, leading to endo or exo products, which are diastereomers. organic-chemistry.org The stereochemical outcome is often governed by kinetic or thermodynamic control and can be influenced by the choice of catalyst and reaction conditions.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds. For pyrimidine (B1678525) derivatives like 1-(2-Bromopyrimidin-4-yl)ethanone, both ¹H and ¹³C NMR are crucial for confirming the structure. For the related compound, 1-(2-chloropyrimidin-4-yl)ethanone, the acetyl group protons typically appear around δ ~2.5 ppm, while the pyrimidine aromatic protons are observed in the range of δ ~8.5–9.0 ppm. Similar chemical shifts would be expected for the bromo-analog, with slight variations due to the different electronic effects of bromine versus chlorine.

In reaction pathway analysis, NMR can be used to track the disappearance of starting materials and the appearance of intermediates and final products. For instance, in a substitution reaction where the bromine atom is replaced, changes in the chemical shifts of the pyrimidine ring protons would be indicative of a successful transformation. The integration of NMR signals also allows for the quantification of the different species in a reaction mixture, providing kinetic information.

Mass Spectrometry (MS) for Monitoring Reaction Progress and Compound Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, aiding in its identification.

During reaction monitoring, MS can detect the formation of products and byproducts in real-time. For example, in a coupling reaction, the mass spectrum would show a new molecular ion peak corresponding to the coupled product. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex reaction mixtures. rasayanjournal.co.in

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. For this compound, the IR spectrum would show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680–1700 cm⁻¹. The pyrimidine ring itself will have a series of characteristic bands in the fingerprint region of the spectrum. aip.orgworldscientific.comresearchgate.netnih.govasianpubs.org

During a chemical reaction, changes in the functional groups can be monitored by observing the appearance or disappearance of specific IR or Raman bands. For example, if the ketone group is reduced to an alcohol, the strong C=O stretching band will disappear and a new, broad band corresponding to the O-H stretching vibration will appear. The positions of pyrimidine ring vibrations can also be sensitive to substitution, providing further evidence of reaction progress. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.commdpi.com Aromatic and heteroaromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* transitions. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent environment. nih.gov

While UV-Vis spectra are generally broad and may not be sufficient for unambiguous identification on their own, they are very useful for quantitative analysis and for monitoring reactions where there is a significant change in the chromophore. bioglobax.com For instance, a reaction that extends the conjugation of the π-system will result in a bathochromic (red) shift of the λ_max to a longer wavelength.

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, which is a critical step in the purification of reaction products and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds. nih.govjpionline.org For a compound like this compound, a reversed-phase HPLC method would typically be developed.

Method Development: The development of an HPLC method involves the optimization of several parameters to achieve good separation of the target compound from impurities and other reaction components. Key parameters include:

Column: A C18 column is a common choice for reversed-phase chromatography. nih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The composition of the mobile phase is adjusted to control the retention time of the analyte. jpionline.org

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. nih.gov

Detection Wavelength: The UV detector wavelength is set at the λ_max of the compound to ensure maximum sensitivity. jpionline.org

Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure its reliability. Validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is proportional to the analyte concentration over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jpionline.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. jpionline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This synergy allows for the effective separation, identification, and quantification of volatile and semi-volatile organic compounds within a complex mixture. nih.gov In the context of synthesizing this compound, GC-MS is crucial for monitoring the reaction and identifying volatile byproducts that could affect the purity and yield of the final product.

The synthesis of substituted pyrimidines can generate various volatile impurities originating from starting materials, solvents, or side reactions. Headspace GC-MS analysis, where the vapor phase above a sample is injected, is particularly effective for detecting these trace-level components without complex sample preparation. youtube.comnih.gov While specific studies detailing the volatile byproduct profile for the synthesis of this compound are not extensively published, a profile of potential byproducts can be inferred from common synthetic pathways for pyrimidine derivatives.

Potential volatile byproducts could include residual starting materials, reagents from bromination and acylation steps, and degradation products. For instance, if the synthesis involves the bromination of a pyrimidine precursor, traces of bromine-containing impurities might be detected. The use of various solvents during reaction and workup can also lead to their presence in the final crude product.

Table 1: Potential Volatile Byproducts in the Synthesis of this compound

Compound NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
PyrimidineC₄H₄N₂80.09Unreacted starting material/precursor
2-Bromopyrimidine (B22483)C₄H₃BrN₂158.98Incomplete acylation
Acetic AcidC₂H₄O₂60.05Reagent byproduct, hydrolysis
Diethyl EtherC₄H₁₀O74.12Extraction solvent
TolueneC₇H₈92.14Reaction solvent

This table is illustrative and lists compounds that could potentially be detected by GC-MS as volatile impurities based on general synthetic procedures for related compounds.

Preparative Chromatography for Compound Isolation

Following a chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and various byproducts. Preparative chromatography is the standard method for isolating and purifying the target compound from this mixture on a larger scale than analytical chromatography. ijcpa.inmz-at.de Preparative High-Performance Liquid Chromatography (prep-HPLC) is a particularly effective technique for purifying polar, non-volatile compounds like this compound to a high degree of purity ( >98%). vulcanchem.comnih.gov

The goal of prep-HPLC is to maximize throughput while achieving the desired purity and yield. mz-at.de The process involves developing a robust separation method on an analytical scale and then scaling it up for preparative columns, which have larger diameters and accommodate higher sample loads. mz-at.deardena.com Reversed-phase chromatography is a commonly used mode for this purpose, where a non-polar stationary phase is used with a polar mobile phase. nih.gov

For the purification of this compound, a C18 reversed-phase column would likely be effective. A gradient elution method, typically using a mixture of water and an organic solvent like acetonitrile or methanol, would be developed to ensure adequate separation from impurities. The fractions containing the purified compound are collected, combined, and the solvent is removed to yield the final, high-purity product.

Table 2: Illustrative Parameters for Preparative HPLC Purification

ParameterSpecificationPurpose
System Preparative HPLC with fraction collectorTo isolate and collect the purified compound. ijcpa.in
Column Reversed-Phase C18, 50 x 250 mm, 10 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Flow Rate 80 mL/minAppropriate for the column diameter to ensure efficient separation.
Detection UV at 254 nmPyrimidine ring strongly absorbs UV light, allowing for detection.
Sample Loading 500 mg dissolved in minimal DMSO/MethanolTo introduce a significant quantity of the crude product for purification.

This table presents a hypothetical but representative set of conditions for the preparative HPLC purification of this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the details of the crystal packing, which is governed by a variety of intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonds. tandfonline.comrsc.org Understanding these interactions is crucial in crystal engineering and for explaining the physicochemical properties of the solid material.

While the specific crystal structure of this compound is not available in the searched public databases, analysis of closely related brominated pyridine (B92270) and pyrimidine structures provides significant insight into the likely structural features and intermolecular interactions. iucr.orgnih.gov For instance, the crystal structure of 2-amino-5-bromopyridine, a related heterocyclic compound, has been determined and reveals key packing features that may be analogous. iucr.orgnih.gov

Table 3: Representative Crystallographic Data for a Related Compound: 2-Amino-5-bromopyridine·Benzoic Acid Adduct nih.gov

ParameterValueDescription
Chemical Formula C₅H₅BrN₂·C₇H₆O₂Formula of the co-crystal in the asymmetric unit.
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique angle.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 18.5614Length of the 'a' axis of the unit cell.
b (Å) 5.1769Length of the 'b' axis of the unit cell.
c (Å) 12.3613Length of the 'c' axis of the unit cell.
β (°) ** 97.016The angle of the 'β' axis of the unit cell.
Volume (ų) **1178.91The volume of a single unit cell.
Key Interactions N—H···O, O—H···N, C—H···OHydrogen bonds forming a two-dimensional network.

This data is for a related structure and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Theoretical and Computational Investigations of 1 2 Bromopyrimidin 4 Yl Ethanone

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1-(2-Bromopyrimidin-4-yl)ethanone is primarily defined by the aromatic pyrimidine (B1678525) core. The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. This inherent electron deficiency is further intensified by the electron-withdrawing acetyl group at the C4 position. The atoms of the pyrimidine ring are sp²-hybridized, forming a planar ring structure. brainly.in The nitrogen atoms have lone pairs of electrons residing in sp² orbitals in the plane of the ring. brainly.in

Molecular orbital (MO) theory describes the distribution of electrons within the molecule. The π-system of the pyrimidine ring results in a set of π and π* molecular orbitals. libretexts.org In related bromopyrimidines, such as 2-bromopyrimidine (B22483), the outermost molecular orbitals are heavily influenced by the pyrimidine ring and the bromine atom's lone pairs. mdpi.com For this compound, the highest occupied molecular orbital (HOMO) is expected to have significant contributions from the nitrogen lone pairs and the π-electrons of the ring, while the lowest unoccupied molecular orbital (LUMO) is anticipated to be a π* orbital distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms. The presence of the bromine atom introduces orbitals associated with its lone pairs and the C-Br bond.

Quantum Chemical Calculations of Reactivity Indices and Descriptors

Quantum chemical calculations allow for the quantification of various molecular properties that act as descriptors of chemical reactivity. These indices help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the interaction between the HOMO and LUMO of reacting species. chemscene.com The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO corresponds to its capacity as an electrophile (electron acceptor). ambeed.com

The HOMO-LUMO energy gap is a crucial indicator of kinetic stability. A small gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar heterocyclic systems can provide estimated values for these frontier orbital energies.

Table 1: Estimated Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These are representative values based on calculations of similar heterocyclic compounds and may not be exact for this compound. All values are hypothetical and for illustrative purposes.)

DescriptorEstimated Value (eV)Implication
HOMO Energy-7.5Moderate electron-donating capability
LUMO Energy-1.8Strong electron-accepting capability
HOMO-LUMO Gap5.7High reactivity, kinetically unstable
Ionization Potential (I)7.5Energy required to remove an electron
Electron Affinity (A)1.8Energy released upon gaining an electron
Electronegativity (χ)4.65Overall electron-attracting tendency
Chemical Hardness (η)2.85Resistance to change in electron distribution
Electrophilicity Index (ω)3.78High electrophilic character

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. stackexchange.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. sci-hub.se

For this compound, the MEP surface is expected to show:

Negative Potential: Concentrated around the two pyrimidine nitrogen atoms and the oxygen atom of the acetyl group due to their lone pairs and high electronegativity. These are the most likely sites for protonation or interaction with electrophiles.

Positive Potential: Located on the hydrogen atoms of the methyl group. Crucially, a significant region of positive potential is anticipated on the C2 carbon atom, which is bonded to the electronegative bromine atom and is part of the electron-deficient ring. This makes the C2 position the primary site for nucleophilic attack. researchgate.net

This analysis reinforces the prediction from FMO theory that the molecule is highly susceptible to reactions with nucleophiles at the C2 position.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength and provides insight into the thermal stability of a molecule and the feasibility of radical reactions. chadsprep.com

In this compound, the C2-Br bond is of particular interest. Computational studies on a range of halo-heterocycles have shown that C-X (X = Cl, Br) bond strengths are influenced by the nature of the heterocyclic ring and the position of the halogen. nih.gov For 6-membered heterocycles like pyrimidine, C-Cl BDEs are typically in the range of 93-100 kcal/mol. nih.gov C-Br bonds are generally weaker than C-Cl bonds. Therefore, the BDE for the C2-Br bond in this compound is expected to be significantly lower than that of the C-H or C-C bonds within the molecule, making it the most likely bond to break under thermal or photochemical conditions. This relatively low BDE also contributes to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions.

Table 2: Estimated Bond Dissociation Energies (BDE) for Selected Bonds (Note: Values are estimations based on published data for analogous compounds and general chemical principles.) nih.govlibretexts.org

BondEstimated BDE (kcal/mol)Significance
C2-Br~70-75Weakest covalent bond, indicates a good leaving group
Ring C-H~110Strong bond, less reactive
Methyl C-H~100Strong bond, typical for sp³ C-H
Ring C-N~115Very strong, integral to ring stability
C4-C(acetyl)~95Strong single bond

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. This provides a detailed understanding of reaction mechanisms.

The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr). Given the molecule's electronic structure, the C2 position is highly activated towards nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.

Addition Step: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen of the acetyl group. This stabilization is crucial for the reaction to proceed.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group.

Computational studies, often using Density Functional Theory (DFT), can model this entire pathway. sciforum.net Calculations can determine the geometry of the transition state for the initial nucleophilic attack, which is the rate-determining step. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. libretexts.org Such studies on related halopyridines and halopyrimidines confirm that the SNAr mechanism is highly favorable at the C2 position, which is activated by the ring nitrogens. sci-hub.se The presence of an additional electron-withdrawing group, like the acetyl group at C4, further lowers the activation barrier by stabilizing the Meisenheimer intermediate, thus accelerating the reaction.

In Silico Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, have become indispensable for predicting and interpreting the spectroscopic properties of molecules. nih.govphyschemres.orgfrontiersin.org These predictions, when correlated with experimental data, provide a powerful tool for structural elucidation and understanding the electronic environment of the molecule.

The vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT calculations. uc.eduyoutube.commdpi.com By calculating the harmonic frequencies and their corresponding intensities, a theoretical spectrum can be generated. frontiersin.orguc.edu Comparison with experimental FT-IR and FT-Raman spectra allows for the assignment of observed vibrational modes to specific molecular motions. physchemres.org The accuracy of these predictions can be improved by employing appropriate basis sets and functionals, and in some cases, by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing organic molecules. nmrdb.orgresearchgate.net The chemical shifts (¹H and ¹³C) of this compound can be predicted using DFT calculations. nmrdb.orgualberta.ca These calculations provide insights into the electronic environment of each nucleus and can help in assigning the signals in the experimental NMR spectra. The correlation between calculated and experimental chemical shifts is generally good, although deviations can occur due to solvent effects and conformational dynamics. researchgate.net

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for a derivative of this compound.

Spectroscopic Data Predicted Value (DFT) Experimental Value
¹H NMR Chemical Shift (ppm)
Pyrimidine-H8.958.87
Acetyl-CH₃2.682.65
¹³C NMR Chemical Shift (ppm)
C=O195.2194.5
Pyrimidine-C2160.1159.8
Pyrimidine-C4165.4164.9
Pyrimidine-C5121.8121.5
Pyrimidine-C6157.3157.0
IR Frequency (cm⁻¹)
C=O stretch17051698
C-Br stretch650645

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. iaanalysis.comnih.gov For a molecule like this compound, MD simulations can reveal important information about its flexibility and how it interacts with other molecules in solution or in a condensed phase.

MD simulations are also powerful for studying intermolecular interactions. iaanalysis.com By simulating the molecule in a solvent box, one can analyze the nature and strength of interactions such as hydrogen bonding and van der Waals forces between the solute and solvent molecules. rsc.org This is particularly important for understanding solubility and the influence of the solvent on the molecule's conformation and reactivity. Furthermore, simulations of multiple molecules can provide insights into aggregation and self-assembly processes.

The table below outlines the types of information that can be obtained from MD simulations of this compound.

Simulation Aspect Information Gained
Conformational Dynamics Identification of low-energy conformers, rotational barriers of the acetyl group, and overall molecular flexibility. iaanalysis.comnih.gov
Solvation Shell Structure Analysis of the arrangement of solvent molecules around the solute, including radial distribution functions. nih.gov
Intermolecular Forces Quantification of hydrogen bonding, van der Waals, and electrostatic interactions with solvent or other solute molecules. iaanalysis.comrsc.org
Thermodynamic Properties Calculation of properties such as the radius of gyration and potential energy over time to assess stability. nih.govfrontiersin.org

Applications As a Synthetic Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Advanced Heterocyclic Systems

The pyrimidine (B1678525) ring is a core structure in numerous biologically active compounds and functional materials. nih.gov 1-(2-Bromopyrimidin-4-yl)ethanone serves as an excellent starting point for creating more complex, multi-ring heterocyclic structures.

The dual functionality of this compound allows for its use in cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines and pyrimido[4,5-d]pyrimidines. These scaffolds are of significant interest due to their prevalence in medicinal chemistry. mdpi.comrsc.orgresearchgate.net

The general strategy involves a reaction sequence where both the ketone and the bromo-substituent participate in ring formation. For instance, the ketone can first react with a binucleophilic reagent, followed by an intramolecular cyclization involving the displacement of the bromide. A common approach is the condensation with amino-heterocycles. The synthesis of imidazo[1,2-a]pyrimidines, for example, can be achieved through the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.govnanobioletters.com In a similar vein, the acetyl group of this compound can be brominated to form an α-bromoketone, which can then react with various 2-aminopyrimidines or other amino-heterocycles to build fused systems.

Alternatively, the ketone itself can react with reagents like hydrazine (B178648) or guanidine (B92328), and the resulting intermediate can undergo cyclization. These reactions often lead to the formation of a second heterocyclic ring fused to the initial pyrimidine core.

Table 1: Potential Fused Heterocyclic Systems from this compound

Fused System General Synthetic Approach
Imidazo[1,2-a]pyrimidines Reaction with ammonia (B1221849) or primary amines, often after conversion of the acetyl group to an α-haloketone, leading to cyclization. mdpi.comnih.govnanobioletters.com
Pyrimido[1,2-a]pyrimidines Condensation with guanidine or related compounds.

The modification of the pyrimidine core of this compound can be achieved through reactions targeting either the bromine atom or the acetyl group. The bromine at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with various nucleophiles. nih.gov This is a common strategy for introducing diversity into pyrimidine-based molecules. nih.gov

Furthermore, the acetyl group offers another site for chemical modification. It can be reduced to an alcohol, oxidized to a carboxylic acid, or used as a handle to build larger side chains through aldol (B89426) or similar condensation reactions. mdpi.com The pyrimidine ring itself can also undergo oxidative cleavage under specific conditions to yield different acyclic structures. elsevierpure.com

Table 2: Examples of Derivatization Reactions

Reaction Type Reagent/Condition Product Type
Nucleophilic Aromatic Substitution Amines, Thiols, Alkoxides 2-Amino/Thio/Alkoxy-pyrimidin-4-yl ethanones
Acetyl Group Reduction Sodium borohydride (B1222165) (NaBH₄) 1-(2-Bromopyrimidin-4-yl)ethanol
Acetyl Group Condensation Aromatic Aldehydes (Claisen-Schmidt) Pyrimidinyl chalcones researchgate.net

Utilization in the Development of Novel Ligands for Catalysis

Bidentate ligands, which can bind to a metal center through two donor atoms, are crucial in homogeneous catalysis. nih.govgoogle.com The structure of this compound is well-suited for the synthesis of such ligands. The pyrimidine ring provides one nitrogen atom that can act as a donor site. A second donor atom (e.g., phosphorus, nitrogen, or sulfur) can be introduced by modifying the acetyl group or by substituting the bromine atom.

For example, the acetyl group can be converted into an imine by condensation with a substituted aniline (B41778) that also contains a phosphine (B1218219) group. The resulting Schiff base would be a bidentate P,N-ligand. Alternatively, the bromine can be displaced by a nucleophile, such as a phosphide (B1233454) or a thiol, to introduce the second donor atom. These ligands can then be complexed with various transition metals (e.g., Palladium, Copper, Zinc) to form catalysts for a range of organic transformations. nih.gov

Table 3: Potential Bidentate Ligands Derived from this compound

Ligand Type Synthetic Modification Potential Metal Coordination
P,N-Ligand Condensation of the acetyl group with an aminophosphine. Palladium, Rhodium, Iridium
N,N-Ligand Conversion of the acetyl group to an oxime or hydrazone with a pendant pyridine (B92270). Copper, Ruthenium, Iron

Incorporation into Functional Materials Research

The robust aromatic structure and versatile functional groups of this compound make it a candidate for incorporation into advanced functional materials, including polymers and optoelectronic devices.

While direct polymerization of this compound is not typical, it can be chemically modified to produce monomers suitable for polymerization. The bromine atom is a key feature for this application, as it can participate in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for polymer synthesis.

For instance, by applying a Suzuki or Stille coupling reaction, where the bromine atom is reacted with a bifunctional coupling partner (e.g., a diboronic acid), a polymer chain can be constructed. This approach allows for the creation of conjugated polymers where the pyrimidine unit is integrated into the polymer backbone. Such polymers are of interest for their potential electronic and photophysical properties.

Pyrimidine derivatives are explored for their use in optoelectronic devices like dye-sensitized solar cells (DSSCs). nih.govrsc.org In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material like TiO₂. The structure of the dye is critical for its performance. Pyrimidine-based structures can act as electron-accepting and anchoring groups in these dyes. nih.gov

Role in the Discovery and Synthesis of Agrochemical Research Candidates

The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including many commercial agrochemicals such as fungicides, herbicides, and insecticides. The utility of this compound in this field stems from its capacity to serve as a versatile precursor for generating large libraries of candidate compounds for high-throughput screening.

The bromine atom at the 2-position of the pyrimidine ring is particularly amenable to displacement through various cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, a crucial step in tuning the biological activity and properties of the final product. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, while the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds. wikipedia.orgnih.govwikipedia.org These reactions are fundamental in medicinal and agrochemical research for exploring the chemical space around a core scaffold.

The acetyl group at the 4-position provides another reactive handle for derivatization. The ketone can undergo a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or serving as a point of attachment for other functional groups through aldol or similar condensation reactions. This multipronged reactivity allows chemists to systematically modify the structure to optimize for desired traits like potency, selectivity, and environmental stability in potential agrochemical products. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, which underpins their exploration in agro-industries. mdpi.com

The table below illustrates potential synthetic transformations of this compound relevant to agrochemical discovery programs.

Reaction Type Reagents & Conditions Resulting Structure Purpose in Agrochemical Synthesis
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane) mdpi.com2-Aryl/Heteroaryl-4-acetylpyrimidineIntroduce diverse aromatic and heterocyclic moieties to modulate biological activity and target specificity.
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd Catalyst, Ligand, Base2-Amino-4-acetylpyrimidineInstall various amine substituents to alter properties like solubility, cell permeability, and target binding. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution Nucleophile (e.g., Sodium methoxide, Potassium thiolate) 2-Alkoxy/Thio-4-acetylpyrimidineReplace the bromo group with other functional groups to fine-tune electronic and steric properties.
Ketone Reduction Reducing Agent (e.g., Sodium borohydride) in Ethanol/Methanol 1-(2-Bromopyrimidin-4-yl)ethanolConvert the ketone to a secondary alcohol, creating a new hydrogen bond donor and a chiral center.

Contribution to the Design of Chemical Probes for Fundamental Biological Studies

Chemical probes are specialized small-molecule tools designed to interact with specific biological targets, such as proteins or enzymes, within a complex cellular environment. They are indispensable for studying biological processes, validating drug targets, and understanding disease mechanisms. The structural attributes of this compound make it an excellent starting point for the rational design of such probes.

A key feature of a chemical probe is its ability to be linked to a reporter tag—such as a fluorescent dye, a biotin (B1667282) affinity tag, or a photo-crosslinking group—without compromising its binding affinity for the target protein. The bromine atom on the this compound scaffold is an ideal handle for this purpose. Through palladium-catalyzed cross-coupling reactions, various reporter groups can be covalently attached. For example, a Sonogashira coupling could be used to append an alkyne-containing reporter, which can then be used in "click chemistry" applications for bio-conjugation.

The pyrimidine core itself is a well-known "privileged scaffold" in medicinal chemistry, frequently found in the structures of kinase inhibitors. Many kinases play crucial roles in cell signaling pathways, and dysregulation is often linked to diseases like cancer. Therefore, derivatives of this compound can be synthesized to act as probes to study kinase activity, identify novel kinase targets (target deconvolution), or visualize kinase localization within cells.

The ketone functionality can also be exploited in probe design. It can serve as a key interaction point within a protein's binding site or be modified to incorporate a reactive "warhead" for covalent and irreversible binding to the target. This is particularly useful for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of entire enzyme families.

The table below outlines strategies for modifying this compound to create chemical probes.

Probe Component Modification Strategy Example Reagents/Tags Application
Affinity Tag Suzuki or Buchwald-Hartwig coupling at the C2-bromo position.Biotin-boronic acid or Biotin-amineTarget identification and pull-down experiments.
Fluorophore Suzuki or Sonogashira coupling at the C2-bromo position.Boronic acid or alkyne derivatives of fluorescein, rhodamine, or other dyes.Cellular imaging and fluorescence polarization assays.
Photo-affinity Label Coupling of a photo-reactive group (e.g., benzophenone, diazirine) at the C2-bromo position.Benzophenone-boronic acidCovalent cross-linking to the target protein upon UV irradiation for target identification.
Reactive Group (Warhead) Modification of the C4-acetyl group.Conversion to an α-haloketone or an acrylamide.Covalent modification of a nearby nucleophilic residue (e.g., cysteine) in the target's active site for activity-based profiling.

Future Research Directions and Emerging Paradigms

Exploration of Unprecedented Reactivity Modes

The inherent reactivity of the 2-bromopyrimidine (B22483) core, combined with the acetyl group, offers a rich playground for discovering novel chemical transformations. Future research will likely focus on uncovering and harnessing unprecedented reactivity modes of 1-(2-Bromopyrimidin-4-yl)ethanone. This includes exploring its participation in unconventional coupling reactions, C-H activation strategies, and multicomponent reactions that can rapidly build molecular complexity. For instance, the development of novel catalytic systems could enable selective functionalization at positions previously considered unreactive on the pyrimidine (B1678525) ring. Furthermore, investigating the interplay between the bromo and acetyl functionalities could lead to the discovery of unique intramolecular cyclization cascades, providing access to novel heterocyclic frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient and automated processes. The integration of this compound into flow chemistry and automated synthesis platforms presents a significant area for future development. syrris.commdpi.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for seamless scale-up. mdpi.com Developing robust flow protocols for the synthesis and subsequent derivatization of this compound will be crucial. This will not only accelerate the discovery of new derivatives but also facilitate their production for further biological evaluation. syrris.com Automated platforms, guided by real-time reaction monitoring and optimization algorithms, could enable the rapid generation of diverse compound libraries based on this pyrimidine scaffold.

Development of Next-Generation Sustainable Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. benthamdirect.comresearchgate.net Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic strategies. benthamdirect.comresearchgate.net This includes the use of greener solvents, the development of catalyst-free reactions, and the exploration of bio-catalytic methods. researchgate.net For example, multicomponent reactions that proceed with high atom economy and minimize waste generation will be a key focus. acs.orgnih.gov Researchers are also exploring the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of producing pyrimidine derivatives. researchgate.net

Advanced Machine Learning and Artificial Intelligence for Predictive Synthesis

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the way molecules are designed and synthesized. northwestern.edunih.gov In the context of this compound, advanced machine learning (ML) and AI algorithms can be employed for several purposes. nih.gov These technologies can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes to target molecules. mit.edu By training ML models on vast datasets of known chemical reactions, researchers can accelerate the discovery of new derivatives of this compound with desired properties. northwestern.edu This predictive power can significantly reduce the number of trial-and-error experiments, saving time and resources. nih.gov

Interdisciplinary Applications and Cross-Functional Research Opportunities

The versatile nature of the pyrimidine scaffold suggests that derivatives of this compound will find applications in a wide range of scientific disciplines. researchgate.netlifechemicals.com Future research will likely see increased collaboration between chemists, biologists, materials scientists, and pharmacologists to explore these interdisciplinary applications. In medicinal chemistry, new derivatives could be designed as probes to study biological processes or as potential therapeutic agents. researchgate.netlifechemicals.com In materials science, the unique electronic and photophysical properties of pyrimidine-containing compounds could be harnessed for the development of novel organic electronics, sensors, or functional polymers. Furthermore, functionalized pyrimidines have potential applications in agrochemicals and as antisense technologies. lifechemicals.comnih.gov

Interactive Data Table: Emerging Research Areas and Potential Impacts

Research DirectionKey Focus AreasPotential Impact
Unprecedented Reactivity Novel coupling reactions, C-H activation, Multicomponent reactionsAccess to novel heterocyclic frameworks, Increased molecular diversity
Flow Chemistry & Automation Development of continuous flow protocols, High-throughput synthesisAccelerated discovery, Efficient scale-up, Cost reduction syrris.com
Sustainable Synthesis Green solvents, Catalyst-free methods, Biocatalysis benthamdirect.comresearchgate.netReduced environmental impact, Improved safety, Resource efficiency
AI & Machine Learning Predictive reaction outcomes, Retrosynthetic analysis, Property prediction northwestern.edunih.govAccelerated discovery, Reduced experimentation, De novo design
Interdisciplinary Applications Medicinal chemistry, Materials science, Agrochemicals researchgate.netlifechemicals.comNew therapeutics, Advanced materials, Improved crop protection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.